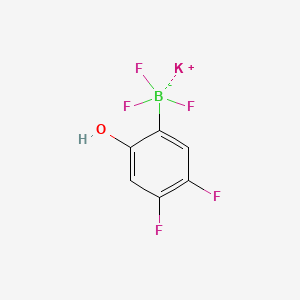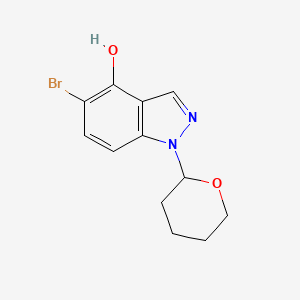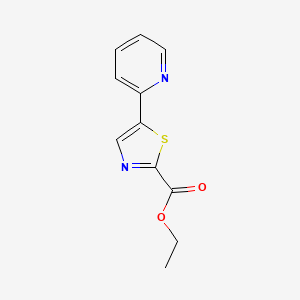
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BF5KO and a molecular weight of 235.99 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and versatility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4,5-difluoro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk synthesis of the boronic acid precursor, followed by its conversion to the trifluoroborate salt using potassium bifluoride. The product is then purified through crystallization techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is widely used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the organotrifluoroborate to the palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other organotrifluoroborates .
Propiedades
Fórmula molecular |
C6H3BF5KO |
|---|---|
Peso molecular |
235.99 g/mol |
Nombre IUPAC |
potassium;(4,5-difluoro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF5O.K/c8-4-1-3(7(10,11)12)6(13)2-5(4)9;/h1-2,13H;/q-1;+1 |
Clave InChI |
JWFLFEXJXOLGSY-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=C(C=C1O)F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)





![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)


